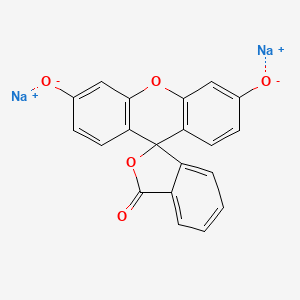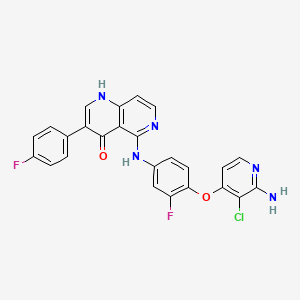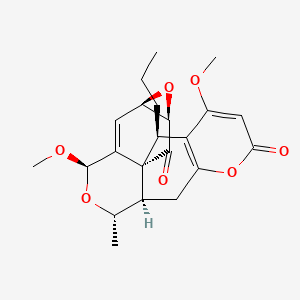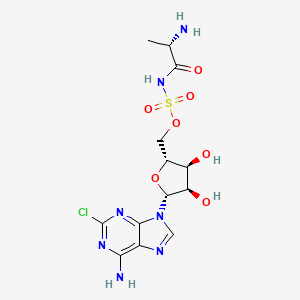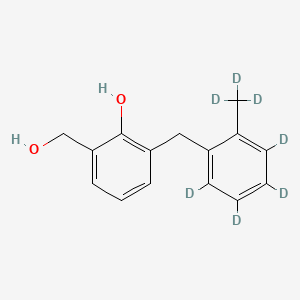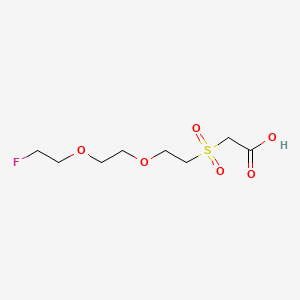
m-PEG21-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-PEG21-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system. This compound connects two essential ligands, facilitating the formation of PROTAC molecules .
准备方法
Synthetic Routes and Reaction Conditions: : m-PEG21-acid is synthesized through a series of ethoxylation reactions, where ethylene oxide is added to a hydroxyl group, forming a polyethylene glycol chain. The terminal hydroxyl group is then converted to a carboxylic acid group through oxidation reactions .
Industrial Production Methods: : The industrial production of this compound involves large-scale ethoxylation processes, followed by purification steps to ensure the desired molecular weight and purity. The final product is typically stored under specific conditions to maintain stability .
化学反应分析
Types of Reactions: : m-PEG21-acid primarily undergoes substitution reactions, where the carboxylic acid group reacts with various reagents to form ester or amide bonds. It can also participate in oxidation and reduction reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols and amines, with catalysts such as sulfuric acid or hydrochloric acid.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: : The major products formed from these reactions include esters, amides, and various derivatives of this compound, which are used in the synthesis of PROTACs .
科学研究应用
m-PEG21-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the selective degradation of target proteins, aiding in the study of protein functions and interactions.
Industry: Employed in the production of advanced materials and nanotechnology applications.
作用机制
m-PEG21-acid functions as a linker in PROTACs, connecting two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
m-PEG12-acid: Another PEG-based linker with a shorter chain length.
m-PEG24-acid: A PEG-based linker with a slightly longer chain length.
Uniqueness: : m-PEG21-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in facilitating the selective degradation of target proteins .
属性
分子式 |
C44H88O23 |
|---|---|
分子量 |
985.2 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H88O23/c1-47-4-5-49-8-9-51-12-13-53-16-17-55-20-21-57-24-25-59-28-29-61-32-33-63-36-37-65-40-41-67-43-42-66-39-38-64-35-34-62-31-30-60-27-26-58-23-22-56-19-18-54-15-14-52-11-10-50-7-6-48-3-2-44(45)46/h2-43H2,1H3,(H,45,46) |
InChI 键 |
JAJPQCWBKDBPKK-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



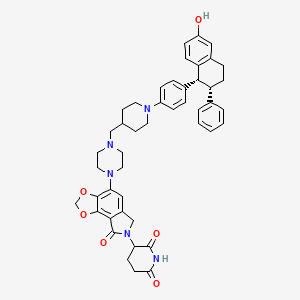
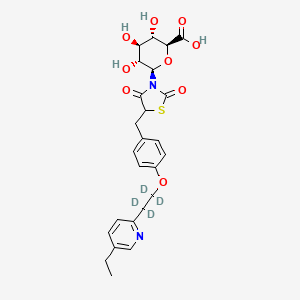

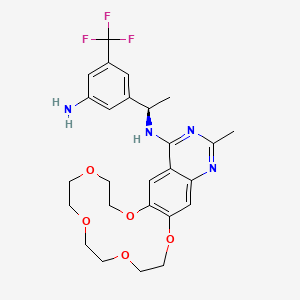
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

